molecular formula C15H22O B593451 Longiferone B CAS No. 1639810-67-5

Longiferone B

Cat. No.: B593451
CAS No.: 1639810-67-5
M. Wt: 218.34
InChI Key: APMZPJSZMOWSFA-YDHLFZDLSA-N
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Description

Longiferone B: is a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora. This compound has garnered attention due to its notable anti-inflammatory properties. It has been traditionally used in the treatment of various inflammatory conditions, including inflammatory bowel disease, ulcerative colitis, aphthous ulcer, and abscess .

Preparation Methods

Synthetic Routes and Reaction Conditions: Longiferone B is primarily isolated from the rhizomes of Boesenbergia longiflora using chromatographic techniques. The isolation process involves the use of chloroform fractions, which are then subjected to various chromatographic methods to purify the compound .

Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is mainly obtained through extraction from natural sources, specifically the rhizomes of Boesenbergia longiflora. The extraction process involves the use of organic solvents such as chloroform, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Longiferone B undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Mechanism of Action

Longiferone B exerts its anti-inflammatory effects by inhibiting the release of nitric oxide and suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 mRNA. These enzymes are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound interacts with molecular targets involved in the inflammatory pathway, thereby modulating the inflammatory response .

Comparison with Similar Compounds

    Longiferone A: Another daucane sesquiterpene isolated from with similar anti-inflammatory properties.

    Longiferone C: A related compound with anti-inflammatory activity against nitric oxide release.

Comparison: Longiferone B is unique in its specific inhibition of nitric oxide release and suppression of inducible nitric oxide synthase and cyclooxygenase-2 mRNA expression. While Longiferone A and Longiferone C also exhibit anti-inflammatory properties, this compound has a distinct molecular structure and specific targets that differentiate it from these related compounds .

Properties

IUPAC Name

(3R,3aS,8aR)-6,8a-dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-6-8-15(4)7-5-11(3)14(16)9-13(12)15/h5,12-13H,1,6-9H2,2-4H3/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMZPJSZMOWSFA-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCC(C2CC1=O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]2(CC[C@H]([C@@H]2CC1=O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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